molecular formula C7H14ClN2+ B14345784 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- CAS No. 93645-58-0

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-

Cat. No.: B14345784
CAS No.: 93645-58-0
M. Wt: 161.65 g/mol
InChI Key: XXCCIDBYUOUQSL-UHFFFAOYSA-N
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Description

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- is a quaternary ammonium compound with the molecular formula C7H14ClN2. It is known for its unique bicyclic structure, which includes a nitrogen atom incorporated into the ring system. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with chloromethylating agents. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Hydroxymethyl Derivatives: Formed through nucleophilic substitution.

    N-Oxides: Resulting from oxidation reactions.

    Tertiary Amines: Produced via reduction processes.

Scientific Research Applications

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and as a phase-transfer catalyst.

    Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with negatively charged cell membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a chloromethyl group.

    1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride: A chloride salt form of the compound.

    4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, 1,1,1-trifluoromethanesulfonate: A trifluoromethanesulfonate salt form.

Uniqueness

The uniqueness of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- lies in its chloromethyl group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

93645-58-0

Molecular Formula

C7H14ClN2+

Molecular Weight

161.65 g/mol

IUPAC Name

1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C7H14ClN2/c8-7-10-4-1-9(2-5-10)3-6-10/h1-7H2/q+1

InChI Key

XXCCIDBYUOUQSL-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCN1CC2)CCl

Origin of Product

United States

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